molecular formula C5H6N4O3S B7740290 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide

Cat. No.: B7740290
M. Wt: 202.19 g/mol
InChI Key: UNWJVERVZAOFLU-UHFFFAOYSA-N
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Description

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide is a chemical compound characterized by the presence of a triazine ring and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide typically involves the reaction of 3,5-dioxo-1,2,4-triazine with a suitable sulfanylacetamide precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
  • 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetic acid

Uniqueness

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide is unique due to its specific combination of a triazine ring and a sulfanylacetamide group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3S/c6-2(10)1-13-4-3(11)7-5(12)9-8-4/h1H2,(H2,6,10)(H2,7,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWJVERVZAOFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)SC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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